(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 87421-23-6
VCID: VC21121602
InChI: InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
SMILES: CC(C)C(C(C(=O)O)N)O
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid

CAS No.: 87421-23-6

Cat. No.: VC21121602

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid - 87421-23-6

Specification

CAS No. 87421-23-6
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Standard InChI InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
Standard InChI Key ZAYJDMWJYCTABM-UHNVWZDZSA-N
Isomeric SMILES CC(C)[C@@H]([C@H](C(=O)[O-])[NH3+])O
SMILES CC(C)C(C(C(=O)O)N)O
Canonical SMILES CC(C)C(C(C(=O)[O-])[NH3+])O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid is a hydroxylated derivative of leucine, featuring two chiral centers with defined stereochemistry. This compound is cataloged in chemical databases and referenced in scientific literature under various synonyms.

Table 1: Identification Details of (2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid

ParameterInformation
Primary Name(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid
Common SynonymsD(-)-threo-3-Hydroxyleucine; (2R,3S)-β-Hydroxyleucine; (3S)-3-Hydroxy-D-leucine; threo-3-Hydroxy-D-leucine
CAS Number87421-23-6
IUPAC CondensedH-D-Leu(3S-OH)-OH
InChIInChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
InChIKeyZAYJDMWJYCTABM-UHNVWZDZSA-N
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol

The compound contains two stereocenters at positions C2 and C3, with the 2R,3S configuration being critical for its biological activity . The "threo" designation refers to the relative configuration where the hydroxyl and amino groups are on opposite sides of the molecule when drawn in a Fischer projection .

Structural Characteristics

The molecular structure of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid comprises several key functional groups:

  • A carboxylic acid group (-COOH) at C1

  • An amino group (-NH2) at C2 with R configuration

  • A hydroxyl group (-OH) at C3 with S configuration

  • An isopropyl side chain at C4

This specific stereochemical arrangement distinguishes it from other similar compounds including its enantiomer, (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, which has opposite configurations at both stereocenters . The compound's structure represents a hydroxylated form of the standard amino acid leucine, with the hydroxyl group at the beta position (C3) creating unique hydrogen bonding capabilities and altering its physicochemical properties compared to the parent amino acid .

Physical and Chemical Properties

Physical Properties

(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid exhibits distinct physical properties that influence its behavior in chemical reactions and biological systems.

Table 2: Physical Properties of (2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid

PropertyValueReference
Physical StateWhite crystalline powder
Density1.2±0.1 g/cm³
Melting Point205-208 °C
Boiling Point319.0±32.0 °C at 760 mmHg
Specific Rotation (α)-19.4° (c=2, 6N HCl, 25°C)
Flash Point146.7±25.1 °C
Refractive Index1.495
Exact Mass147.089539
Polar Surface Area83.55000
PropertyValueReference
Water SolubilitySoluble
LogP-0.35
Vapor Pressure2.87E-05 mmHg at 25°C
pKaNot reported (expected to be similar to other amino acids)-
StabilityStable at room temperature in closed containers
IncompatibilitiesStrong oxidizing agents

The negative LogP value of -0.35 indicates slight hydrophilicity, which is consistent with the presence of polar functional groups (amino, hydroxyl, and carboxyl) . The compound's water solubility is enhanced compared to leucine due to the additional hydroxyl group, which increases hydrogen bonding capacity . Under standard conditions, the compound is stable, but decomposition can occur at elevated temperatures producing nitrogen oxides, carbon monoxide, and carbon dioxide .

Synthesis and Preparation

Protection Strategies for Peptide Synthesis

For applications in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the amino group of (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid requires protection. The most common protecting group used is the 9-fluorenylmethoxycarbonyl (Fmoc) group, as evidenced by commercial availability of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid .

The protection process typically involves multiple steps:

  • Protection of the amino group

  • Potential additional protection of the hydroxyl group depending on the specific peptide synthesis strategy

  • Activation of the carboxyl group for coupling reactions

According to available research, "For the purpose of SPPS, (2S, 3R)-2-amino-3-hydroxy-4-methylpentanoic acid was protected in two steps. Initially, the amino-group of compound was protected..." . This indicates the importance of selective protection strategies to maintain the integrity of the stereochemistry during peptide synthesis procedures.

Biological Significance and Applications

Role in Natural Products

(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid appears as a structural component in several bioactive natural products, particularly peptide-based compounds with antimicrobial and other biological activities.

One notable example from the research literature is actinoramide A, a peptide natural product with potent antimalarial activity. While the specific stereoisomer mentioned in the actinoramide structure is (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, this highlights the importance of hydroxylated leucine derivatives in bioactive peptides . The hydroxyl group at the beta position appears to play a crucial role in the biological activity of these natural products.

Critical Role in ATP Synthase Inhibition

One of the most significant findings regarding (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is its essential role in the mechanism of ATP synthase inhibition. Research on leucinostatin A and its derivatives has revealed that the hydroxyleucine moiety is the key determinant for high-affinity inhibition of mammalian ATP synthase.

According to published research: "The respiration experiments confirm the previous results from the liposome experiments and reveal that hydroxyleucine is essential to confer the high affinity inhibition of leucinostatin A and derivatives to the mammalian ATP synthase" . Moreover, studies have shown that "peptides with a canonical leucine instead of a hydroxyleucine led to the dissipation of the pmf, thus unequivocally confirming hydroxyleucine as the key determinant of ATP synthase inhibition" .

This finding has profound implications for drug design, particularly for developing new antibiotics or anticancer agents that target ATP synthase. The hydroxyl group at the beta position appears to create specific interactions with the target protein that cannot be replicated by the unmodified amino acid.

Comparison with Related Compounds

Table 4: Comparison of (2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic Acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acidC6H13NO3147.17Base compound
(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acidC6H13NO3147.17Enantiomer (opposite configuration at both stereocenters)
dl-3-HydroxynorvalineC5H11NO3133.15One less carbon in the side chain (ethyl vs. isopropyl)
(2S)-2-Amino-3-methylpent-4-enoic acidC6H11NO2129.16Contains a double bond, lacks the hydroxyl group

This comparison illustrates how subtle structural differences, particularly in stereochemistry and functional group placement, can significantly impact biological activity. For instance, while (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid shares the same molecular formula and weight with our target compound, its opposite stereochemistry likely results in different biological effects .

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